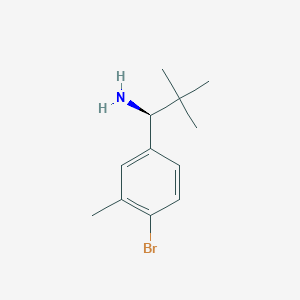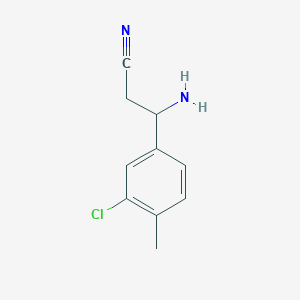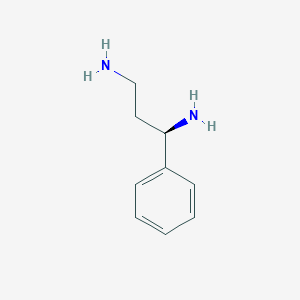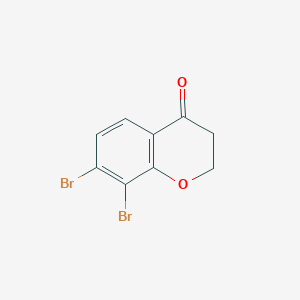
(R)-2-Phenoxypropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Phenoxypropan-1-OL is a chiral alcohol with the molecular formula C9H12O2. It is an important intermediate in organic synthesis and is used in various applications, including pharmaceuticals, agrochemicals, and fragrances. The compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with the hydroxyl group located at the first carbon of the propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-2-Phenoxypropan-1-OL can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-Phenoxypropan-1-one using chiral catalysts. Another method includes the enantioselective addition of phenol to propylene oxide in the presence of a chiral catalyst.
Industrial Production Methods: In industrial settings, ®-2-Phenoxypropan-1-OL is often produced via the catalytic hydrogenation of 2-Phenoxypropan-1-one. This process typically employs a chiral catalyst to ensure the production of the desired enantiomer. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxypropan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 2-Phenoxypropan-1-one.
Reduction: 2-Phenoxypropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Phenoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: ®-2-Phenoxypropan-1-OL is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ®-2-Phenoxypropan-1-OL depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
(S)-2-Phenoxypropan-1-OL: The enantiomer of ®-2-Phenoxypropan-1-OL, with similar chemical properties but different biological activities.
2-Phenoxyethanol: A related compound with a shorter carbon chain, used as a preservative and solvent.
2-Phenoxypropanoic Acid: An oxidized derivative with different chemical reactivity and applications.
Uniqueness: ®-2-Phenoxypropan-1-OL is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and other biological molecules also distinguish it from its analogs.
Propiedades
Número CAS |
64658-22-6 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2R)-2-phenoxypropan-1-ol |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
Clave InChI |
LOJHHQNEBFCTQK-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CO)OC1=CC=CC=C1 |
SMILES canónico |
CC(CO)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


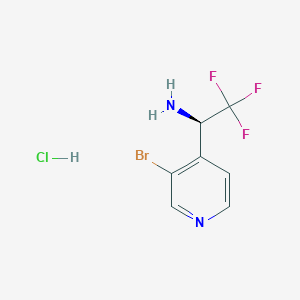
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
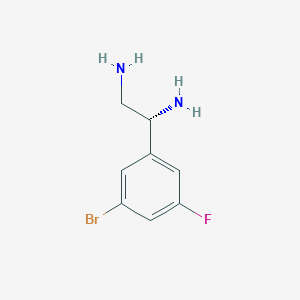
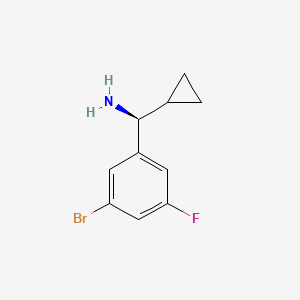
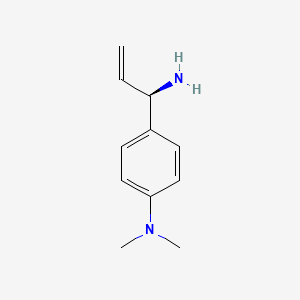
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)

